4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one chemical properties
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one chemical properties
This technical guide provides an in-depth analysis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a specialized cyclic carbonate derivative.[1][2] While often encountered as a critical process impurity in the synthesis of pharmaceutical prodrug moieties (specifically the "medoxomil" group), it possesses unique reactivity patterns valuable for high-precision organic synthesis.
Chemical Identity & Structural Significance
| Property | Details |
| CAS Number | 129482-56-0 |
| IUPAC Name | 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
| Synonyms | Olmesartan Impurity 69; Dichloro-DMDO (saturated adduct) |
| Molecular Formula | C₅H₆Cl₂O₃ |
| Molecular Weight | 185.01 g/mol |
| Core Structure | Saturated five-membered cyclic carbonate with vicinal dichloride substitution at the quaternary carbons.[1][3] |
Structural Insight: Unlike its unsaturated parent compound (4,5-dimethyl-1,3-dioxol-2-one), this molecule is saturated .[1] The presence of two chlorine atoms and two methyl groups on the C4 and C5 carbons creates a sterically crowded, highly electrophilic core. It represents a "masked" form of biacetyl (2,3-butanedione) activated by the carbonate linker, making it a potent electrophile in nucleophilic substitutions.
Synthesis & Formation Mechanism
In pharmaceutical manufacturing, this compound is primarily generated as a Type II Process Impurity during the synthesis of the "medoxomil" promoiety (used in prodrugs like Olmesartan medoxomil and Lenampicillin).
The Mechanistic Divergence
The synthesis of the medoxomil group requires the radical chlorination of the methyl side chain. However, competitive ionic addition of chlorine across the double bond yields the 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.[1]
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Path A (Desired - Radical): Homolytic cleavage of Cl₂ (or SO₂Cl₂) leads to hydrogen abstraction at the methyl group, preserving the double bond.
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Path B (Impurity - Ionic): In the presence of high Cl₂ concentrations or insufficient radical initiation, chlorine adds across the C=C double bond, saturating the ring.
Process Control Note: The formation of this impurity is a marker of "over-chlorination" or poor temperature control during the radical initiation phase.
Figure 1: Mechanistic divergence showing the formation of the target compound via ionic addition (Path B) versus the desired radical substitution (Path A).
Chemical Reactivity Profile
The unique vicinal dichloride structure on a cyclic carbonate ring imparts distinct reactivity, particularly regarding hydrolysis and thermal elimination.
A. Hydrolytic Instability (Masked Biacetyl)
The compound is extremely sensitive to moisture. Hydrolysis attacks the carbonyl carbon, releasing CO₂ and generating an unstable vicinal halohydrin/diol intermediate.
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Reaction: Hydrolysis → Decarboxylation → Elimination of HCl.
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End Product: 2,3-Butanedione (Biacetyl) .
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Implication: In drug substances, the presence of this impurity can lead to the degradation of the API into diketone byproducts, which are often genotoxic warnings.
B. Thermal Elimination
Upon heating (>90°C) or treatment with weak bases, the compound can undergo dehydrohalogenation to revert to unsaturated chlorocarbonates.
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Mechanism: E1cB or E2 elimination of HCl.
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Product: 4-Chloro-4,5-dimethyl-1,3-dioxol-2-one (monochloro alkene).[1]
C. Nucleophilic Substitution
The C4 and C5 carbons are quaternary and highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms. Strong nucleophiles (amines, thiols) will attack these positions, often leading to ring opening or complex rearrangement products rather than simple substitution.
Analytical Characterization & Detection
For researchers tracking this compound as an impurity, standard analytical protocols must be adjusted for its instability.
| Method | Characteristic Signal/Behavior |
| 1H NMR (CDCl₃) | Singlet at ~1.9-2.1 ppm. Unlike the medoxomil intermediate (which shows doublets/singlets for CH₂Cl and CH₃), this symmetric molecule shows a single peak for the two equivalent methyl groups.[1] |
| HPLC | Non-polar retention. Elutes later than the monochloro-unsaturated intermediate on C18 columns.[1] Warning: Use non-aqueous mobile phases or low temperatures to prevent on-column hydrolysis.[1] |
| GC-MS | Molecular Ion (M+): 184/186/188 (distinctive Cl₂ isotope pattern).[1] Fragmentation: Loss of CO₂ (M-44) and loss of Cl are dominant pathways.[1] |
Handling & Safety Protocols
GHS Classification: Irritant (Skin/Eye), potentially Mutagenic (due to alkylating potential).
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Moisture Control: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound degrades rapidly in humid air, releasing HCl gas.
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Solvent Compatibility:
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Compatible: Dichloromethane, Toluene, Anhydrous THF.
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Incompatible: Water, Alcohols (Methanol/Ethanol), DMSO (can induce oxidation/hydrolysis).
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Neutralization: Spills should be treated with a dilute solution of sodium bicarbonate to neutralize generated HCl and quench the electrophile.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Retrieved from [Link]
- Google Patents (2015).Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (US Patent Context for Impurity Formation).
